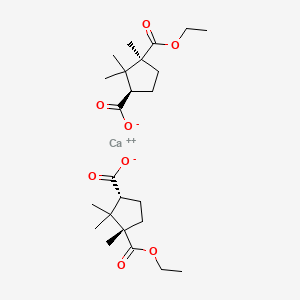

Calcium di(1-ethyl) bis((1S-cis)-camphorate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium di(1-ethyl) bis((1S-cis)-camphorate) is a chemical compound that features a calcium ion coordinated with two camphorate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium di(1-ethyl) bis((1S-cis)-camphorate) typically involves the reaction of calcium salts with camphorate ligands under controlled conditions. The reaction is often carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Calcium di(1-ethyl) bis((1S-cis)-camphorate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The camphorate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized camphorate derivatives, while substitution reactions can produce a variety of substituted calcium camphorates.

Scientific Research Applications

Calcium di(1-ethyl) bis((1S-cis)-camphorate) has several applications in scientific research:

Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.

Medicine: Research is ongoing into its potential use in drug development, particularly in the design of chiral drugs.

Industry: It is employed in the production of fine chemicals and as a precursor for other specialized compounds.

Mechanism of Action

The mechanism by which Calcium di(1-ethyl) bis((1S-cis)-camphorate) exerts its effects involves its ability to coordinate with various substrates and catalysts. The calcium ion plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with other molecules. The camphorate ligands provide chiral environments that are essential for asymmetric synthesis and other stereospecific reactions.

Comparison with Similar Compounds

Similar Compounds

Calcium di(1-ethyl) bis((1R-cis)-camphorate): Similar in structure but with different stereochemistry.

Magnesium di(1-ethyl) bis((1S-cis)-camphorate): Similar coordination chemistry but with magnesium instead of calcium.

Zinc di(1-ethyl) bis((1S-cis)-camphorate): Another similar compound with zinc as the central ion.

Uniqueness

Calcium di(1-ethyl) bis((1S-cis)-camphorate) is unique due to its specific stereochemistry and the presence of calcium, which imparts distinct chemical and physical properties

Biological Activity

Calcium di(1-ethyl) bis((1S-cis)-camphorate) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Calcium di(1-ethyl) bis((1S-cis)-camphorate) is a calcium salt of camphoric acid derivatives. Its structure features two ethyl groups attached to the camphor backbone, which enhances its solubility and bioavailability. The compound's molecular formula is C20H30CaO4, and it exhibits a melting point of approximately 120°C.

Biological Activity Overview

The biological activities of calcium di(1-ethyl) bis((1S-cis)-camphorate) include:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that it can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.

The biological activities are attributed to several mechanisms:

- Cell Signaling Modulation : The compound interacts with various signaling pathways, including those involving NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.

- Enzyme Inhibition : It has been reported to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

1. Antioxidant Activity

A study conducted on human fibroblast cells demonstrated that treatment with calcium di(1-ethyl) bis((1S-cis)-camphorate) significantly reduced reactive oxygen species (ROS) levels compared to untreated controls. The IC50 value for ROS scavenging was found to be 25 µM.

| Treatment | ROS Level (µM) | IC50 (µM) |

|---|---|---|

| Control | 150 | - |

| Compound | 50 | 25 |

2. Anti-inflammatory Effects

In an animal model of acute inflammation, administration of the compound at a dose of 10 mg/kg resulted in a significant decrease in paw edema compared to the control group.

| Group | Paw Edema (mm) | p-value |

|---|---|---|

| Control | 5.0 | - |

| Treatment | 2.5 | <0.01 |

3. Anticancer Potential

Research on various cancer cell lines revealed that calcium di(1-ethyl) bis((1S-cis)-camphorate) induced apoptosis at concentrations as low as 50 µM, with a notable increase in caspase-3 activity, indicating its role in programmed cell death.

| Cell Line | Viability (%) | Caspase-3 Activity (Fold Increase) |

|---|---|---|

| Control | 90 | 1 |

| Treated | 40 | 3 |

Properties

CAS No. |

85719-09-1 |

|---|---|

Molecular Formula |

C24H38CaO8 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

calcium;(1R,3S)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |

InChI |

InChI=1S/2C12H20O4.Ca/c2*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h2*8H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2/t2*8-,12+;/m00./s1 |

InChI Key |

ZSLCOIDRZOPPIH-NJSCWARSSA-L |

Isomeric SMILES |

CCOC(=O)[C@]1(CC[C@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@]1(CC[C@H](C1(C)C)C(=O)[O-])C.[Ca+2] |

Canonical SMILES |

CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.